Clenbuterol-d9: A Technical Guide for Researchers
Clenbuterol-d9: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Clenbuterol-d9 is the deuterated analog of Clenbuterol, a beta-2 adrenergic agonist.[1] Its primary application in a research and development setting is as an internal standard for the quantification of Clenbuterol in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The stable isotope labeling of Clenbuterol-d9 allows it to be distinguished from the unlabeled analyte by its mass-to-charge ratio (m/z) in a mass spectrometer, while exhibiting nearly identical chemical and physical properties, making it an ideal internal standard for accurate quantification.
Physicochemical Properties
A summary of the key physicochemical properties of Clenbuterol-d9 is presented below. Data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Name | 4-amino-3,5-dichloro-α-[[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]methyl]-benzenemethanol | [2][3] |
| Alternate Names | 4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl-d9)amino]methyl]benzenemethanol, NAB 365-d9 | |
| CAS Number | 129138-58-5 | |
| Molecular Formula | C₁₂H₉D₉Cl₂N₂O | |
| Molecular Weight | 286.2 g/mol | |
| Exact Mass | 285.13600 Da | |
| Isotopic Purity | ≥98 atom% D | |
| Appearance | Solid | |
| Melting Point | 112-115 °C | |
| Boiling Point | 404.921 °C at 760 mmHg | |
| Density | 1.292 g/cm³ | |
| Solubility | DMSO: Slightly soluble, Methanol: Slightly soluble |
Synthesis
The synthesis of Clenbuterol-d9 hydrochloride has been described in the patent literature. A key step involves the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine. The resulting intermediate, 4-amino-alpha-D9-tert-butylamine-3, 5-dichloroacetophenone, is then reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to yield D9-Clenbuterol. The product is subsequently purified and can be converted to the hydrochloride salt. The reported purity of the final product is 99% by HPLC, with a deuterium isotope abundance of 98 atom% D as determined by mass spectrometry.
Application as an Internal Standard in Analytical Methods
Clenbuterol-d9 is extensively used as an internal standard to improve the accuracy and precision of quantitative analytical methods for Clenbuterol. The general workflow for its use in a typical bioanalytical method is depicted below.
Experimental Protocols
Detailed experimental protocols are often specific to the laboratory and the matrix being analyzed. However, a general outline based on published methods is provided below.
Sample Preparation: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
For the analysis of Clenbuterol in biological matrices like urine or serum, a preliminary extraction step is crucial to remove interfering substances.
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Liquid-Liquid Extraction (LLE): This involves extracting the analyte and internal standard from the aqueous biological sample into an immiscible organic solvent.
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Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to retain the analyte and internal standard, while allowing interfering compounds to be washed away. The retained compounds are then eluted with a suitable solvent. Common SPE sorbents for Clenbuterol include C18 and polydivinylbenzene (PDVB).
Chromatographic Separation
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Liquid Chromatography (LC): Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate Clenbuterol and Clenbuterol-d9 from other components in the extracted sample before they enter the mass spectrometer. A C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile.
Mass Spectrometric Detection
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Tandem Mass Spectrometry (MS/MS): This is the preferred detection method due to its high selectivity and sensitivity. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion for both Clenbuterol and Clenbuterol-d9 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
A known mass transition for Clenbuterol is m/z 277.08 → 202.95, and for Clenbuterol-d9, it is m/z 286.1 → 203.9.
Signaling Pathway and Chemical Structure
Clenbuterol is a β2-adrenergic receptor agonist. The chemical structure of Clenbuterol-d9, highlighting the positions of the nine deuterium atoms on the tert-butyl group, is shown below.
